(S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- (S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride is involved in the synthesis of complex organic compounds. For example, it has been used in the creation of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, a compound with various applications in organic syntheses (Linder, Steurer, & Podlech, 2003).
Role in Medicinal Chemistry
- This compound has been utilized in the synthesis of antimycobacterial agents, where its derivatives have shown activity against Mycobacterium tuberculosis, suggesting its potential in the development of new treatments for tuberculosis (Moreth et al., 2014).
Biochemical Research
- In biochemical research, derivatives of this compound have been used as substrates and inhibitors in the study of enzyme activities, like gamma-aminobutyric acid aminotransferase, an enzyme important in neurotransmitter regulation (Silverman, Durkee, & Invergo, 1986).
Organic Chemistry and Catalysis
- The compound is also significant in organic chemistry, particularly in catalytic processes. For instance, it has been used in enantioselective arylthiol conjugate additions to unsaturated esters and ketones, a method important for creating compounds with specific spatial arrangements (Nishimura & Tomioka, 2002).
Polymer Science
- In polymer science, derivatives of this compound have been used in the synthesis of multifunctional dendrimers, which are highly branched, tree-like structures with potential applications in drug delivery and materials science (Newkome et al., 2003).
Future Directions
The future directions for research on “(S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-4-phenylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJGZYBRHPJMEG-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669962 |
Source
|
Record name | tert-Butyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83079-77-0 |
Source
|
Record name | tert-Butyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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